molecular formula C14H18BrNO6 B14027494 Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate

Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate

Cat. No.: B14027494
M. Wt: 376.20 g/mol
InChI Key: BZSDNMYBNCWGHZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a bromophenyl group, and an oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.

    Esterification: The resulting amino compound is esterified with ethanol to form the ethyl ester derivative.

    Oxalate Formation: Finally, the ethyl ester derivative is treated with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate and Ethyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate share structural similarities.

    Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical reactivity and biological activity to the compound, distinguishing it from its analogs.

Properties

Molecular Formula

C14H18BrNO6

Molecular Weight

376.20 g/mol

IUPAC Name

ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate;oxalic acid

InChI

InChI=1S/C12H16BrNO2.C2H2O4/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9;3-1(4)2(5)6/h4-7H,3,8,14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

BZSDNMYBNCWGHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)Br)N.C(=O)(C(=O)O)O

Origin of Product

United States

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